Boc-D-Homoserine

Catalog No.
S687054
CAS No.
67198-87-2
M.F
C9H17NO5
M. Wt
219.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-D-Homoserine

CAS Number

67198-87-2

Product Name

Boc-D-Homoserine

IUPAC Name

(2R)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Molecular Formula

C9H17NO5

Molecular Weight

219.23 g/mol

InChI

InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-6(4-5-11)7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t6-/m1/s1

InChI Key

PZEMWPDUXBZKJN-ZCFIWIBFSA-N

SMILES

CC(C)(C)OC(=O)NC(CCO)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCO)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCO)C(=O)O

Synthesis of Azidohomoalanine

Rhodium-Catalyzed Annulation of Boc-Protected Benzamides

Boc-D-Homoserine is a derivative of homoserine, an α-amino acid with the formula HO₂CCH(NH₂)CH₂CH₂OH. The "Boc" in its name refers to the tert-butyloxycarbonyl protecting group, commonly used in peptide synthesis to protect amino groups. D-Homoserine is the D-enantiomer of homoserine and is characterized by its involvement in various biochemical pathways, including the biosynthesis of essential amino acids like methionine and threonine. It is not one of the standard amino acids encoded by DNA but serves as a critical intermediate in metabolic processes .

Typical of amino acids, including:

  • Peptide Bond Formation: The amino group can react with carboxylic acids to form peptides.
  • Decarboxylation: Under certain conditions, Boc-D-Homoserine can lose a carboxyl group to form D-homoserine.
  • Phosphorylation: The hydroxyl group can be phosphorylated, leading to derivatives such as phosphohomoserine, which plays a role in metabolic pathways .

Boc-D-Homoserine exhibits biological activity through its role as a precursor in amino acid biosynthesis. It is involved in metabolic pathways that produce essential amino acids and can influence various cellular processes. Its derivatives have been studied for their potential roles in signaling pathways and enzyme modulation .

Several methods exist for synthesizing Boc-D-Homoserine:

  • From Homoserine: Boc-D-Homoserine can be synthesized from D-homoserine through the introduction of the Boc protecting group using tert-butyl chloroformate.
  • Via Enzymatic Methods: Enzymatic routes utilizing specific enzymes can convert substrates into Boc-D-Homoserine with high specificity.
  • Chemical Synthesis: Traditional organic synthesis techniques involving multiple steps can yield Boc-D-Homoserine from simpler starting materials .

Boc-D-Homoserine finds applications in various fields:

  • Peptide Synthesis: It is often used as a building block in the synthesis of peptides and proteins.
  • Biochemical Research: As a substrate or intermediate, it aids in studies related to amino acid metabolism and enzyme function.
  • Pharmaceuticals: Its derivatives may have therapeutic potential, particularly in developing drugs targeting metabolic pathways .

Research has shown that Boc-D-Homoserine and its derivatives can interact with various biological molecules:

  • Enzyme Inhibition: It may act as an inhibitor or modulator for enzymes involved in amino acid metabolism.
  • Cell Signaling: Studies have indicated potential roles in bacterial signaling mechanisms, particularly involving acylated homoserine lactones .
  • Metabolic Pathways: Interaction with metabolic enzymes suggests it may influence pathways related to methionine and threonine synthesis .

Boc-D-Homoserine shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
HomoserineCore structure (amino acid backbone)L-enantiomer; involved in protein synthesis
ThreonineIsomeric relationshipProteinogenic amino acid; essential nutrient
AzidohomoalanineDerived from homoserineContains azide group; used as a methionine surrogate
O-succinylhomoserineRelated through metabolic pathwaysPrecursor to methionine; involved in biosynthesis

Boc-D-Homoserine's uniqueness lies in its protective Boc group, which enhances its stability and utility in synthetic applications compared to its unprotected counterparts.

XLogP3

0.2

Sequence

X

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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